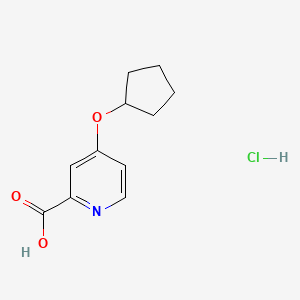![molecular formula C18H20N4O3 B2892287 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one CAS No. 2309805-50-1](/img/structure/B2892287.png)
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a complex organic molecule with several functional groups. It contains a 1,2,4-triazole ring, an azabicyclo[3.2.1]octane ring, and a benzo[d][1,3]dioxole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the formation of the individual rings followed by their connection through appropriate functional groups.Molecular Structure Analysis
The molecular structure of the compound, as indicated by its name, is quite complex. It contains several cyclic structures, including a triazole ring, a bicyclic ring, and a dioxole ring. These rings are likely to confer rigidity to the molecule and could influence its reactivity and interactions with other molecules.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of the triazole ring suggests that it might participate in reactions typical of heterocyclic compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s difficult to predict the exact properties of this compound. However, the presence of multiple rings in the structure suggests that it might have a relatively high boiling point and could be quite stable.Applications De Recherche Scientifique
Synthesis and Characterization
A study detailed the synthesis and characterization of zinc nanoparticles using a hetero bicyclic compound similar to the queried chemical structure. This research demonstrated the potential of bicyclic compounds in nanomaterial synthesis, offering insights into their utility in materials science (Pushpanathan & Kumar, 2014).
Stereoselective Synthesis
Research on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor revealed the complex chemical processes involved in achieving specific stereochemical configurations, highlighting the compound's role in medicinal chemistry (Chen et al., 2010).
Muscarinic Activities
A study investigated quinuclidin-3-yltriazole and -tetrazole derivatives, examining their potency and efficacy as muscarinic ligands. This work underscores the compound's significance in neuropharmacology and receptor studies (Wadsworth et al., 1992).
Molecular Structure Insights
Another study focused on the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1]octan-6-one acetals, leading to highly stereoselective total synthesis of derivatives. This research provides a foundation for understanding the molecular structures and synthetic pathways of complex bicyclic compounds (Nativi et al., 1989).
Application in Catalysis
The synthesis of half-sandwich Ruthenium(II) complexes using 1,2,3-triazole-based ligands, including the compound , was explored for catalytic applications. This study showcases the compound's versatility and potential in catalysis, particularly in oxidation and transfer hydrogenation reactions (Saleem et al., 2013).
Safety And Hazards
Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Orientations Futures
The study of novel organic compounds is a vibrant field of research with potential applications in pharmaceuticals, materials science, and other areas. This compound, with its complex structure and functional groups, could be of interest for future studies.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-18(6-12-1-4-16-17(5-12)25-11-24-16)22-13-2-3-14(22)8-15(7-13)21-10-19-9-20-21/h1,4-5,9-10,13-15H,2-3,6-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQMGWUARIGHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC4=C(C=C3)OCO4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2892204.png)

![2-[[5-(2-chlorophenyl)-4-cyclopentyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2892206.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2892207.png)
![4-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol](/img/structure/B2892208.png)

![Ethyl ({7-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzyl]-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2892212.png)

![N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2892216.png)
![6-Amino-5-[(4-butoxyphenyl)methylideneamino]-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile](/img/structure/B2892219.png)
![2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2892220.png)
![Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate](/img/structure/B2892222.png)

![4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2892227.png)